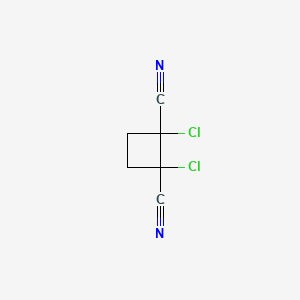
2-Hydroxyethyl 16-methylheptadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyethyl 16-methylheptadecanoate is an organic compound with the molecular formula C20H40O3. It is a derivative of heptadecanoic acid, featuring a hydroxyethyl group and a methyl group on the heptadecanoate chain. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 16-methylheptadecanoate typically involves the esterification of 16-methylheptadecanoic acid with 2-hydroxyethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts in packed bed reactors can also be employed to streamline the process and reduce the need for extensive purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxyethyl 16-methylheptadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 16-methylheptadecanoic acid derivatives.
Reduction: Formation of 2-hydroxyethyl 16-methylheptadecanol.
Substitution: Formation of various substituted esters or ethers.
Applications De Recherche Scientifique
2-Hydroxyethyl 16-methylheptadecanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological membranes and lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers
Mécanisme D'action
The mechanism of action of 2-Hydroxyethyl 16-methylheptadecanoate involves its interaction with biological membranes and enzymes. The hydroxyethyl group can form hydrogen bonds with membrane lipids, affecting membrane fluidity and permeability. Additionally, the ester group can be hydrolyzed by esterases, releasing the active hydroxyethyl and 16-methylheptadecanoic acid moieties, which can interact with various molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxyethyl stearate: Similar structure but lacks the methyl group on the heptadecanoate chain.
2-Hydroxyethyl palmitate: Similar structure but has a shorter carbon chain.
2-Hydroxyethyl oleate: Contains a double bond in the carbon chain, making it unsaturated.
Uniqueness
2-Hydroxyethyl 16-methylheptadecanoate is unique due to the presence of the methyl group on the heptadecanoate chain, which can influence its physical and chemical properties. This structural feature can affect its solubility, melting point, and reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C20H40O3 |
|---|---|
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
2-hydroxyethyl 16-methylheptadecanoate |
InChI |
InChI=1S/C20H40O3/c1-19(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-20(22)23-18-17-21/h19,21H,3-18H2,1-2H3 |
Clé InChI |
GTRGFUCVDQMYKO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCCCCCCC(=O)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Benzenamine, 4-[(2-amino-3-chlorophenyl)methyl]-2-chloro-](/img/structure/B13733182.png)
![3-[3,5-bis(3-formylphenyl)-2,4,6-trimethylphenyl]benzaldehyde](/img/structure/B13733185.png)

![3-[4-[(E)-2-[6-(dioctylamino)naphthalen-2-yl]ethenyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide](/img/structure/B13733189.png)





